2-Isopropoxyethyl ylphenyl)acetamide
Description
The compound 2-(4-isopropylphenoxy)-N-{4-[(isopropylamino)sulfonyl]phenyl}acetamide (CAS: 714204-28-1) is a substituted acetamide derivative featuring a phenoxyacetamide backbone with dual isopropyl groups and a sulfonamide moiety. Its molecular formula is C₂₁H₂₈N₂O₄S, with a molecular weight of 428.5 g/mol . This compound is structurally tailored for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide inhibitors.
Properties
Molecular Formula |
C32H37NO8 |
|---|---|
Molecular Weight |
563.6g/mol |
IUPAC Name |
2-propan-2-yloxyethyl 7-(3,4-dimethoxyphenyl)-4-(4-methoxycarbonylphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C32H37NO8/c1-18(2)40-13-14-41-32(36)28-19(3)33-24-15-23(22-11-12-26(37-4)27(17-22)38-5)16-25(34)30(24)29(28)20-7-9-21(10-8-20)31(35)39-6/h7-12,17-18,23,29,33H,13-16H2,1-6H3 |
InChI Key |
PKRKTNPKYXZVSU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)C(=O)OC)C(=O)OCCOC(C)C |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)C(=O)OC)C(=O)OCCOC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 2-(4-isopropylphenoxy)-N-{4-[(isopropylamino)sulfonyl]phenyl}acetamide with analogous compounds:
Functional Group Impact on Properties
The bromo substituent in 2-Bromo-N-(2-isopropoxyphenyl)acetamide increases molecular weight and may confer electrophilic reactivity, useful in cross-coupling reactions .
Hydrogen-Bonding and Solubility: The sulfonamide moiety in the target compound introduces hydrogen-bond donor/acceptor sites, likely reducing aqueous solubility compared to acetaminophen but increasing affinity for biological targets like carbonic anhydrase . Mercapto groups (e.g., in 2-Mercapto-N-[4-(phenylamino)phenyl]acetamide) increase reactivity with metal ions but reduce stability in oxidative environments .
Thermal Stability: Acetamide derivatives with bulky substituents (e.g., isopropylphenoxy) exhibit higher melting points due to restricted molecular motion, as seen in the target compound versus unsubstituted acetamide (mp: 81°C) .
Spectroscopic and Analytical Data
- FT-IR Analysis : Acetamide derivatives with sulfonamide groups (target compound) show characteristic peaks for S=O stretching (~1350–1150 cm⁻¹) and N-H bending (~1550 cm⁻¹), distinct from the C-Br stretch (~600 cm⁻¹) in brominated analogs .
- Cyclic Voltammetry : Sulfonamide-containing compounds often exhibit redox activity due to electron-withdrawing effects, whereas mercapto derivatives show oxidation peaks corresponding to thiol groups .
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